molecular formula C6H11Cl2NO3 B12546697 2-Hexanol, 1,1-dichloro-1-nitro- CAS No. 154601-57-7

2-Hexanol, 1,1-dichloro-1-nitro-

Cat. No.: B12546697
CAS No.: 154601-57-7
M. Wt: 216.06 g/mol
InChI Key: WUBKKBRKVDCJIH-UHFFFAOYSA-N
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Description

2-Hexanol, 1,1-dichloro-1-nitro- is an organic compound with the molecular formula C6H11Cl2NO3 It is a derivative of hexanol, featuring both nitro and dichloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexanol, 1,1-dichloro-1-nitro- typically involves the chlorination and nitration of hexanol. The process begins with the chlorination of hexanol to introduce the dichloro groups. This is followed by nitration to add the nitro group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2-Hexanol, 1,1-dichloro-1-nitro- may involve large-scale chlorination and nitration processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hexanol, 1,1-dichloro-1-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields amines.

    Substitution: Results in various substituted hexanol derivatives.

Scientific Research Applications

2-Hexanol, 1,1-dichloro-1-nitro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hexanol, 1,1-dichloro-1-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the dichloro groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-1-hexanol: Similar structure but lacks the nitro group.

    1,1-Dichloro-2-nitroethene: Contains a nitro group but has a different carbon backbone.

    2-Hexanol: The parent compound without the dichloro and nitro groups.

Uniqueness

2-Hexanol, 1,1-dichloro-1-nitro- is unique due to the presence of both dichloro and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

154601-57-7

Molecular Formula

C6H11Cl2NO3

Molecular Weight

216.06 g/mol

IUPAC Name

1,1-dichloro-1-nitrohexan-2-ol

InChI

InChI=1S/C6H11Cl2NO3/c1-2-3-4-5(10)6(7,8)9(11)12/h5,10H,2-4H2,1H3

InChI Key

WUBKKBRKVDCJIH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C([N+](=O)[O-])(Cl)Cl)O

Origin of Product

United States

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